molecular formula C13H11FN2O2 B6387501 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261906-34-6

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387501
CAS No.: 1261906-34-6
M. Wt: 246.24 g/mol
InChI Key: CDSALOCDLRTYKA-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: Starting with 3-fluoro-2-methylbenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Cyclization: The intermediate is then subjected to cyclization with a suitable reagent to form the pyridine ring.

    Functional Group Transformation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorinated methylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the fluorinated methylphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine-3-carboxylic acid: Similar structure but lacks the methylphenyl group.

    2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid: Contains a trifluoromethyl group instead of a fluorinated methylphenyl group.

    2-Amino-5-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of the fluorinated methylphenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-9(3-2-4-11(7)14)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSALOCDLRTYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687178
Record name 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-34-6
Record name 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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